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Compound of Interest

Compound Name: Pirimicarb-dé

Cat. No.: B1357182

Toxicokinetics and Metabolism

Pirimicarb is rapidly absorbed, distributed, metabolized, and excreted in mammals.[1]

Absorption, Distribution, and Excretion

Following oral administration in rats, pirimicarb is extensively absorbed, with estimates of over
80% of the administered dose being absorbed.[2] Excretion is rapid, primarily occurring through
the urine.[1][2] In rats administered a radiolabelled dose, approximately 79% of the dose was
excreted in the urine and 15% in the feces within 4 days.[3] The rate of excretion is quick, with
over 80% of the dose being eliminated within 24 hours.[3] Similarly, in a human oral dosing
study, urinary excretion of the main metabolites was almost complete within 24 hours, with
elimination half-lives ranging from 2.8 to 4.6 hours.[4] In a case of acute poisoning, the terminal
half-life of pirimicarb in plasma was estimated to be 3.8 hours.[5]

Metabolism

The metabolism of pirimicarb proceeds through two primary pathways: hydrolysis of the
carbamate ester and N-demethylation of the dimethylamino group.[1][6][7]

o Hydrolysis: The carbamate moiety is hydrolyzed, leading to the formation of
hydroxypyrimidine derivatives.[6][7]

» N-demethylation: The dimethylamino group on the pyrimidine ring undergoes demethylation.

[6]7]
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The major metabolites identified in the urine of mammals, including humans, are:
e 2-dimethylamino-5,6-dimethyl-4-hydroxypyrimidine (DDHP)[7]

e 5,6-dimethyl-2-(methylamino)pyrimidin-4-ol (MDHP), which is the major urinary metabolite in
humans.[4]

e 2-amino-5,6-dimethyl-4-hydroxypyrimidine (ADHP)[7]
Other significant metabolites that retain the carbamate structure include:

o Pirimicarb-desmethyl (R34836): Formed through the loss of one methyl group from the 2-
dimethylamino group.

o Desmethylformamido-pirimicarb (R34885): Another carbamate-containing degradation
product.[1]

Metabolites that retain the intact carbamate structure are considered to be of toxicological
importance as they are also inhibitors of acetylcholinesterase.[1]
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Caption: Major metabolic pathways of pirimicarb in mammals.

Mechanism of Action

The primary mechanism of action for pirimicarb and its active metabolites is the inhibition of
acetylcholinesterase (AChE).[2][6] AChE is a critical enzyme responsible for the hydrolysis of
the neurotransmitter acetylcholine (ACh) in the synaptic cleft.

By inhibiting AChE, pirimicarb causes an accumulation of ACh at the nerve endings, leading to
continuous stimulation of cholinergic receptors. This results in the characteristic signs of
cholinergic toxicity. The inhibition of AChE by carbamates like pirimicarb is typically reversible,
in contrast to the irreversible inhibition caused by organophosphates.[1]

AChE Inhibition Pathway

© 2025 BenchChem. All rights reserved. 3/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC11491870/
https://pubchem.ncbi.nlm.nih.gov/compound/Pirimicarb
https://www.inchem.org/documents/jmpr/jmpmono/v076pr22.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1357182?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Synaptic Cleft

(Acetylcholine (ACh))

Pirimicarb

Acetylcholinesterase (AChE) l Cholinergic Recepto)

Leads to

\‘Effect

ACh Accumulation

Continuous Receptor
Stimulation

Cholinergic Toxicity

Click to download full resolution via product page

Caption: Inhibition of acetylcholinesterase (AChE) by pirimicarb.

Toxicological Profile

Pirimicarb exhibits moderate to high acute toxicity upon oral ingestion.[8] The toxic effects are

primarily due to AChE inhibition.
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Parameter Species Route Value Reference

Acute Oral LDso Rat Oral 142 - 147 mg/kg [819]

Dermal LDso Rat Dermal >2000 mg/kg [3]

) ) 0.86 mg/L (4

Inhalation LCso Rat Inhalation [8]
hours)

Acute Oral LDso Bobwhite Quail Oral 8.2 - 20.9 mg/kg [819]

Acute Oral LDso Mallard Duck Oral 17.2 mg/kg [8]
3.5 mg/kg

NOAEL (1-year) Dog Oral [10]
bw/day

NOAEL (Acute

o Rat Oral 10 mg/kg bw [2][10]

Neurotoxicity)
0.007 mg/kg

ADI Human - [10]
bw/day

ARfD Human - 0.01 mg/kg bw [10]

LDso: Lethal Dose, 50%:; LCso: Lethal Concentration, 50%; NOAEL: No-Observed-Adverse-

Effect Level; ADI: Acceptable Daily Intake; ARfD: Acute Reference Dose.

Metabolites that retain the carbamate structure are expected to have acute toxicity similar to

the parent compound.[1]

Experimental Protocols
Acetylcholinesterase Inhibition Assay (Eliman's Method)

This spectrophotometric method is widely used to determine AChE activity and inhibition.[11]

[12][13]

Principle: Acetylthiocholine (ATC) is hydrolyzed by AChE to produce thiocholine. Thiocholine

then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a

yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which is measured at 412 nm.[12][14] The

rate of color formation is proportional to the AChE activity.
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Materials:

0.1 M Phosphate buffer (pH 8.0)

e AChE enzyme solution (e.g., 1 U/mL)

e 10 mM DTNB solution

e 14 mM Acetylthiocholine iodide (AChl) solution

e Test compound (Pirimicarb) solution

e 96-well microplate

e Microplate reader

Procedure (adapted from[11]):

e To each well of a 96-well plate, add:

o 140 pL of 0.1 M phosphate buffer (pH 8.0)

o 10 pL of the test compound solution (or solvent for control)

o 10 pL of AChE solution

 Incubate the plate for 10 minutes at 25°C.

e Add 10 pL of 10 mM DTNB to the reaction mixture.

« Initiate the reaction by adding 10 pL of 14 mM AChl.

e Immediately measure the absorbance at 412 nm using a microplate reader. Record readings
periodically for a set duration (e.g., 10 minutes).

o Calculate the rate of reaction (change in absorbance per minute).

o The percent inhibition is calculated as: % Inhibition = [(Rate of Control - Rate of Sample) /
Rate of Control] * 100
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Residue Analysis: QUEChERS and LC-MS/MS

The QUEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely
adopted sample preparation technique for the analysis of pesticide residues in food matrices,
followed by detection using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

[15][16][17]

Workflow Diagram
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Sample Preparation
Homogenize Sample
(e.g., 10g of fruit/vegetable)

Add Acetonitrile (ACN)
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Shake/Vortex (1 min)
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Caption: General workflow for QUEChERS sample preparation.
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LC-MS/MS Conditions for Pirimicarb and Metabolites (Example):
o Chromatography: Reversed-phase LC (e.g., C18 column).[17][18]

o Mobile Phase: Gradient elution with water and methanol/acetonitrile, often with an additive
like formic acid.[17]

« lonization: Electrospray lonization (ESI) in positive mode.[17]

o Detection: Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM)
mode.[18]

o Pirimicarb MRM Transition: m/z 239 -> [product ion][17]
o The specific product ions would be determined during method development.

This combination of QUEChERS and LC-MS/MS provides a sensitive and selective method for
the simultaneous determination of pirimicarb and its metabolites like pirimicarb-desmethyl in
complex matrices.[17][18]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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